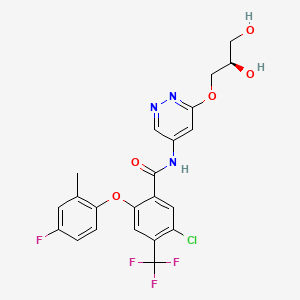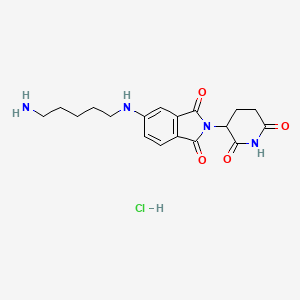
Pomalidomide-5-C5-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5-C5-NH2 (hydrochloride) is a derivative of Pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. This compound is specifically designed as a cereblon (CRBN) ligand, which is used in the recruitment of CRBN protein. It can be linked to a protein ligand via a linker to form proteolysis-targeting chimeras (PROTACs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C5-NH2 (hydrochloride) typically involves the modification of Pomalidomide. The process includes the introduction of a pentylamine group at the 5th position of the Pomalidomide molecule. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Pomalidomide-5-C5-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
Pomalidomide-5-C5-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form PROTACs
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are commonly used
Major Products
The major products formed from these reactions include various derivatives of Pomalidomide-5-C5-NH2, which can be further used in scientific research and drug development .
科学研究应用
Pomalidomide-5-C5-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential in cancer therapy, particularly in the development of targeted therapies.
Industry: Utilized in the production of PROTACs for targeted protein degradation
作用机制
Pomalidomide-5-C5-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins, which are then ubiquitinated and subsequently degraded by the proteasome. This mechanism is particularly useful in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory effects.
Lenalidomide: Another derivative of Thalidomide, with enhanced anti-cancer properties.
Pomalidomide: The base compound for Pomalidomide-5-C5-NH2, used in multiple myeloma treatment
Uniqueness
Pomalidomide-5-C5-NH2 (hydrochloride) is unique due to its specific design for use in PROTAC technology. Its ability to recruit CRBN protein and form stable complexes with target proteins makes it a valuable tool in targeted protein degradation research .
属性
分子式 |
C18H23ClN4O4 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
5-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-8-2-1-3-9-20-11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)21-16(14)24;/h4-5,10,14,20H,1-3,6-9,19H2,(H,21,23,24);1H |
InChI 键 |
IFCYILIKWPEZTC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


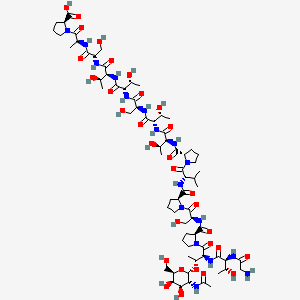
![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
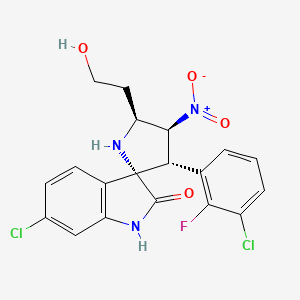
![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)
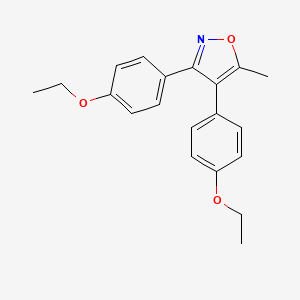



![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
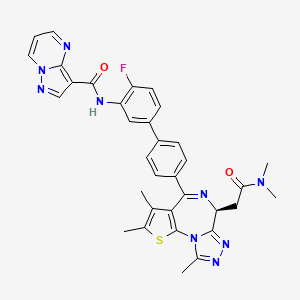
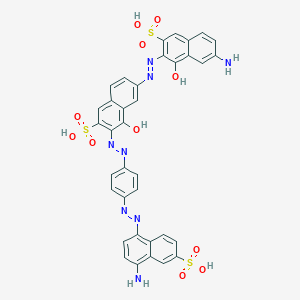
![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)

